molecular formula C20H18O7 B2501323 (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 864753-20-8

(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2501323
CAS No.: 864753-20-8
M. Wt: 370.357
InChI Key: LPTIRTCZGPDKLY-LSCVHKIXSA-N
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Description

(Z)-2-((2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a benzofuran-3-one derivative characterized by a Z-configuration benzylidene moiety substituted with 2,4-dimethoxy groups. Such structural attributes make it a candidate for pharmaceutical or synthetic intermediate applications, particularly in targeting biological pathways influenced by aryl or heterocyclic frameworks .

Properties

IUPAC Name

2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11(20(22)23)26-14-6-7-15-17(10-14)27-18(19(15)21)8-12-4-5-13(24-2)9-16(12)25-3/h4-11H,1-3H3,(H,22,23)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTIRTCZGPDKLY-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound notable for its unique structural features, including a benzofuran moiety and methoxy substituents. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound's structure comprises:

  • Benzofuran Core : A fused ring system enhancing biological interactions.
  • Methoxy Groups : Located at the 2 and 4 positions of the benzylidene ring, which may influence its reactivity and biological activity.
  • Propanoic Acid Functional Group : Potentially increases solubility and interaction with biological systems.

Antioxidant Properties

The compound may exhibit significant antioxidant activity due to its aromatic structure, which allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress and related diseases.

Antimicrobial Activity

Similar compounds have demonstrated efficacy against various pathogens. Preliminary investigations suggest that this compound could possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It could inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory conditions.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on binding affinity and selectivity are essential for understanding these mechanisms.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : Initial reactions to create the fused ring structure.
  • Introduction of Methoxy Groups : Specific reactions to attach methoxy groups at designated positions.
  • Addition of Propanoic Acid : Final steps to incorporate the propanoic acid moiety.

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Methoxyphenylacetic AcidAromatic ring with carboxylic acidAnti-inflammatory properties
4-DimethylaminobenzaldehydeAromatic aldehydeKnown for synthesizing various derivatives
5-MethoxyflavoneFlavonoid structureStrong antioxidant activity
3-HydroxyflavoneHydroxy-substituted flavonoidAntioxidant and anti-inflammatory effects

Case Studies

  • Antioxidant Activity Study : A study using DPPH radical scavenging assays indicated that compounds similar to this compound exhibited significant free radical scavenging capabilities.
  • Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound were effective against MRSA strains, outperforming traditional antibiotics like ampicillin in certain cases.
  • Anti-inflammatory Research : Investigations into its effect on COX enzyme inhibition revealed a dose-dependent response, suggesting potential for therapeutic use in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional features of the target compound with analogs from the provided evidence:

Compound Benzylidene Substituents Functional Group Key Structural Differences References
(Z)-2-((2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid (Target) 2,4-Dimethoxy Propanoic acid Reference compound; balanced electron-donating methoxy groups at 2,4-positions.
Methyl ester analog () 5-Bromo-2-methoxy Methyl ester Bromine introduces steric bulk and electron-withdrawing effects; ester group reduces acidity.
(Z)-2-((2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid () 3-Chloro Propanoic acid Chlorine at 3-position is electron-withdrawing; alters electronic density of the aromatic ring.
3,4,5-Trimethoxy analog () 3,4,5-Trimethoxy Propanoic acid Increased methoxy substitution enhances solubility and electron-donating capacity.
Cinnamate ester analog () 3,4-Dimethoxy (E)-3-Phenylprop-2-enoate Cinnamate ester replaces propanoic acid; extended conjugation may affect bioavailability.

Structural and Functional Analysis

Substituent Effects

  • Electron-Donating Groups (Methoxy) : The 2,4-dimethoxy groups in the target compound enhance solubility and stabilize the benzylidene moiety through resonance. In contrast, the 3,4,5-trimethoxy analog () exhibits higher hydrophilicity, which may improve pharmacokinetic profiles .

Functional Group Impact

  • Propanoic Acid vs. Esters: The propanoic acid group in the target compound and promotes ionization at physiological pH, favoring interactions with charged biomolecules.

Stereochemical Considerations

The Z-configuration is conserved across all analogs, critical for maintaining the planar conformation of the benzylidene-benzofuran system. This configuration optimizes π-π stacking and charge-transfer interactions in supramolecular or receptor-binding contexts .

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